molecular formula C15H29N3O3 B13014871 tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate CAS No. 1305712-88-2

tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate

Cat. No.: B13014871
CAS No.: 1305712-88-2
M. Wt: 299.41 g/mol
InChI Key: CKDFDUNNTNBJMW-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a propylaminoacetyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The mixture is stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate is unique due to its complex structure, which includes a piperidine ring and a propylaminoacetyl moiety. This complexity allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

1305712-88-2

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-[2-(propylamino)acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-5-8-16-11-13(19)18-9-6-12(7-10-18)17-14(20)21-15(2,3)4/h12,16H,5-11H2,1-4H3,(H,17,20)

InChI Key

CKDFDUNNTNBJMW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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